

Tracking Immune Cells In Vivo with NIR-797 Isothiocyanate: Application Notes and Protocols

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Compound of Interest

Compound Name: NIR-797 isothiocyanate

Cat. No.: B15554533

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Introduction

In the dynamic landscape of immunology and drug development, the ability to non-invasively track the migration and localization of immune cells in vivo is paramount. Near-infrared (NIR) fluorescent dyes have emerged as powerful tools for this purpose, offering deep tissue penetration and minimal autofluorescence, thereby enabling highly sensitive and specific imaging. **NIR-797 isothiocyanate** is a cyanine dye that covalently labels cells by reacting with intracellular proteins. Its fluorescence emission in the NIR spectrum makes it an ideal candidate for in vivo cell tracking studies using fluorescence and photoacoustic imaging modalities.

This document provides detailed application notes and protocols for the use of **NIR-797 isothiocyanate** for tracking various immune cell populations, including T cells, dendritic cells, and macrophages, in preclinical animal models.

Principle of a NIR Fluorescent Dye

NIR-797 isothiocyanate is a cell-permeable dye containing a reactive isothiocyanate group. This group forms stable covalent bonds with primary amine groups on intracellular proteins, resulting in long-term retention of the fluorescent label within the cell. Upon excitation with a light source in the near-infrared range ($\lambda_{ex} \sim 795 \text{ nm}$), the dye emits fluorescence at a longer

wavelength (λ_{em} ~817 nm). This emitted light can be detected by in vivo imaging systems, allowing for the visualization and quantification of labeled cells within a living organism.

Key Applications

- **Monitoring Adoptive Cell Therapy:** Track the homing and persistence of therapeutic immune cells, such as CAR-T cells or tumor-infiltrating lymphocytes, to tumor sites.
- **Studying Immune Cell Trafficking:** Investigate the migration patterns of dendritic cells, macrophages, and lymphocytes to sites of inflammation, infection, or lymphoid organs.[\[1\]](#)[\[2\]](#)
- **Evaluating Immunomodulatory Drugs:** Assess the impact of novel therapeutics on the recruitment and distribution of immune cells in various disease models.

Quantitative Data Summary

The following tables summarize key quantitative data for labeling immune cells with **NIR-797 isothiocyanate**.

Table 1: T Cell Labeling and Viability

Parameter	Value	Cell Type	Source
Labeling Concentration	20 μ M	OVA-specific T cells	[3]
Incubation Time	30 minutes	OVA-specific T cells	[3]
Labeling Efficiency	~100%	OVA-specific T cells	[1] [3]
Cell Viability	No significant toxicity observed at labeling concentration	OVA-specific T cells	[3]
IC50 of Free Dye	0.19 μ M	B16-F10 melanoma cell line	[4]

Table 2: In Vivo Imaging Parameters for Labeled T Cells

Parameter	Description	Source
Animal Model	BALB/c nude mice with fibrosarcoma tumors	[1] [3]
Injection Route	Footpad	[1]
Imaging Modality	Photoacoustic Tomography (PAT) and Fluorescence Imaging	[1]
Target Organ	Inguinal Lymph Node	[1]
Time Points for Imaging	Various time points post-injection to track migration	[1]

Experimental Protocols

Protocol 1: Labeling of T Lymphocytes with NIR-797 Isothiocyanate

This protocol is optimized for the labeling of T lymphocytes.[\[1\]](#)[\[3\]](#)

Materials:

- **NIR-797 isothiocyanate**
- Anhydrous Dimethyl Sulfoxide (DMSO)
- Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
- Phosphate-Buffered Saline (PBS), sterile
- T lymphocytes (e.g., primary T cells, T cell lines)
- Hemocytometer or automated cell counter
- Centrifuge
- Incubator (37°C, 5% CO₂)

- Fluorescence microscope or flow cytometer for validation

Procedure:

- Prepare NIR-797 Stock Solution: Dissolve **NIR-797 isothiocyanate** powder in anhydrous DMSO to a stock concentration of 1-10 mM. Store the stock solution at -20°C, protected from light and moisture.
- Cell Preparation: Harvest T lymphocytes and wash them once with pre-warmed, serum-free culture medium or PBS. Count the cells and adjust the cell density to 1×10^7 cells/mL in serum-free medium.
- Labeling: Add the NIR-797 stock solution to the cell suspension to a final concentration of 20 μ M.[3]
- Incubation: Incubate the cells at 37°C for 30 minutes, protected from light.[3] Gently mix the cell suspension every 10 minutes to ensure uniform labeling.
- Washing: After incubation, add at least 10 volumes of complete culture medium to the cell suspension to stop the labeling reaction. Centrifuge the cells at 300 x g for 5 minutes.
- Repeat Wash: Discard the supernatant and resuspend the cell pellet in fresh, pre-warmed complete culture medium. Repeat the washing step two more times to remove any unbound dye.
- Cell Counting and Viability Assessment: Resuspend the final cell pellet in the desired volume of medium for in vivo injection. Perform a cell count and assess viability using a suitable method (e.g., trypan blue exclusion or a viability stain).
- Validation (Optional but Recommended): Confirm successful labeling by observing the cells under a fluorescence microscope with appropriate NIR filters or by analyzing a small aliquot of the labeled cells using a flow cytometer.

Protocol 2: In Vivo Tracking of NIR-797 Labeled Immune Cells

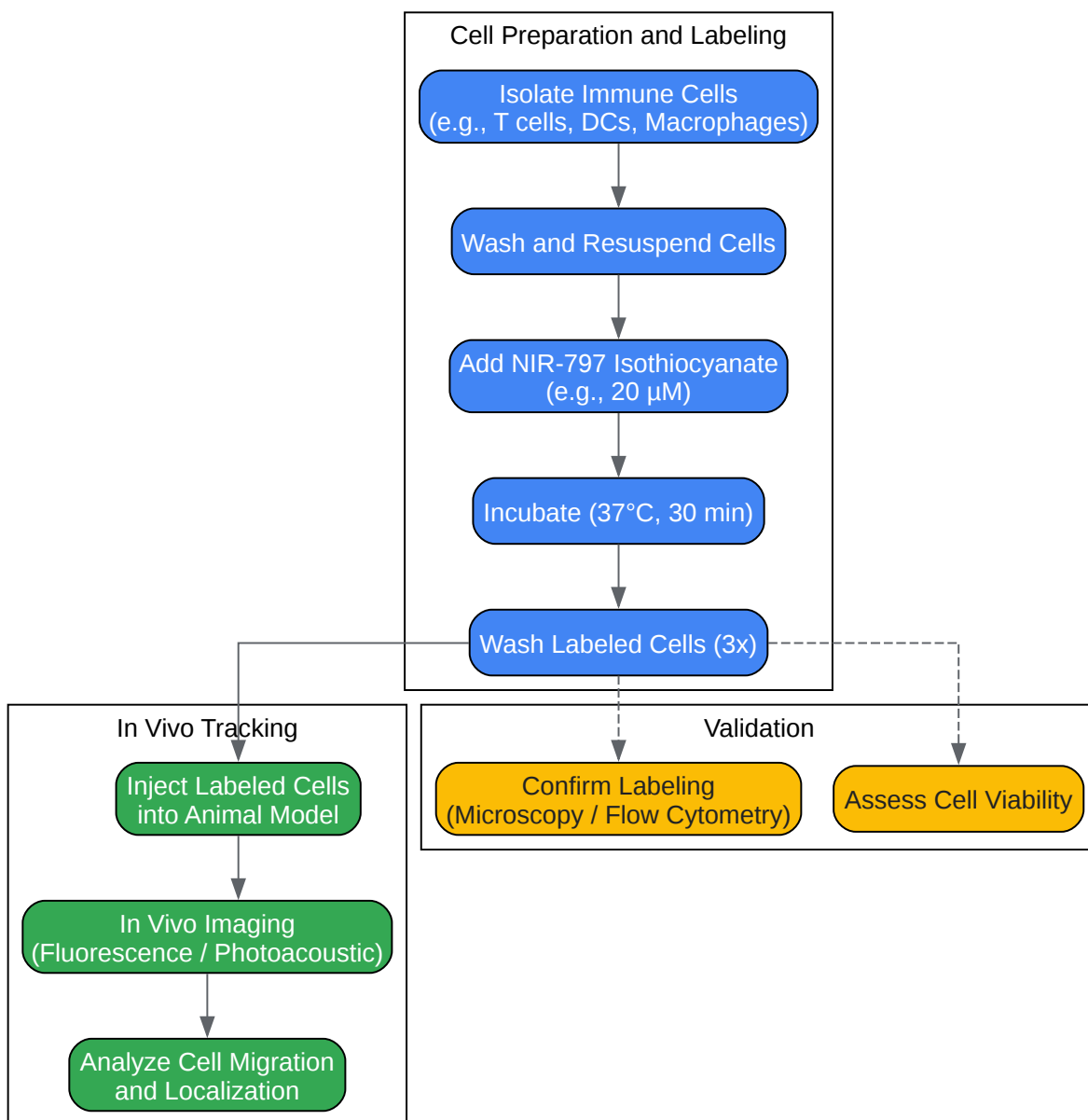
Materials:

- NIR-797 labeled immune cells
- Sterile PBS or appropriate injection vehicle
- Anesthesia (e.g., isoflurane)
- In vivo imaging system (e.g., IVIS, Pearl Trilogy, or photoacoustic imaging system)
- Animal model of interest

Procedure:

- **Cell Preparation for Injection:** Resuspend the washed, NIR-797 labeled immune cells in a sterile, pyrogen-free vehicle (e.g., PBS) at the desired concentration for injection. Keep the cells on ice until injection.
- **Animal Preparation:** Anesthetize the animal according to the approved institutional animal care and use committee (IACUC) protocol.
- **Cell Administration:** Inject the labeled cell suspension into the animal via the desired route (e.g., intravenous, intraperitoneal, subcutaneous, or local injection).^[1]
- **In Vivo Imaging:** At predetermined time points post-injection, anesthetize the animal and place it in the in vivo imaging system.
- **Image Acquisition:** Acquire fluorescence and/or photoacoustic images using the appropriate excitation and emission filters for NIR-797.^[1] A whole-body scan can provide an overview of cell distribution, followed by focused imaging of specific organs or tissues of interest.
- **Data Analysis:** Quantify the fluorescent or photoacoustic signal intensity in the regions of interest (ROIs) to determine the relative accumulation of labeled cells over time.

Visualizations



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Caption: Experimental workflow for tracking immune cells in vivo using **NIR-797 isothiocyanate**.

Important Considerations

- **Dye Concentration and Incubation Time:** The optimal concentration of **NIR-797 isothiocyanate** and incubation time may vary depending on the cell type. It is recommended to perform a titration experiment to determine the conditions that provide bright, stable labeling with minimal impact on cell viability and function.
- **Cell Viability and Function:** Always assess the viability and function of the labeled cells before in vivo administration. Isothiocyanates can be toxic at high concentrations, and it is crucial to ensure that the labeling process does not compromise the biological activity of the immune cells.^[4]
- **Controls:** Include appropriate controls in your experiments, such as injecting unlabeled cells or free dye, to account for background signals and potential non-specific effects.
- **Imaging Depth and Resolution:** While NIR light offers improved tissue penetration compared to visible light, the imaging depth and resolution will depend on the specific imaging modality and the tissue being imaged.
- **Signal Stability:** The covalent linkage of **NIR-797 isothiocyanate** to intracellular proteins provides good signal stability. However, upon cell division, the dye will be distributed among daughter cells, leading to a decrease in signal intensity per cell over time.

Conclusion

NIR-797 isothiocyanate is a valuable tool for the in vivo tracking of immune cells, providing researchers with a robust method to visualize and quantify cell migration and localization in real-time. The protocols and data presented in this application note offer a starting point for investigators to incorporate this technology into their preclinical research, ultimately advancing our understanding of immune cell biology and aiding in the development of novel immunotherapies.

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